

A Technical Guide to Neoandrographolide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoandrographolide, a principal diterpene lactone isolated from the medicinal plant Andrographis paniculata, is a compound of significant interest in pharmaceutical research.[1] Known for its broad range of therapeutic activities, including anti-inflammatory, antiviral, and anti-cancer effects, a thorough understanding of its physical, chemical, and biological properties is crucial for its development as a therapeutic agent.[2][3] This technical guide provides an in-depth overview of **neoandrographolide**, presenting its core properties in a structured format, detailing experimental protocols for its analysis, and visualizing key biological pathways and experimental workflows.

Physical and Chemical Properties

Neoandrographolide is a white crystalline powder.[4] Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties of Neoandrographolide



Property	Value	Reference(s)
CAS Number	27215-14-1	[4][5]
Molecular Formula	C26H40O8	[4][6]
Molecular Weight	480.59 g/mol	[4][5]
Appearance	White crystalline powder, colorless column crystal	[4][5]
Melting Point	167–168 °C	[4][5]
Boiling Point	668.1 °C at 760 mmHg	[4]
Specific Optical Rotation	-48° (pyridine); -45° (c=1, absolute ethanol)	[5]
Stability	Stable for ≥ 4 years when stored at -20°C	[7]

Table 2: Solubility of Neoandrographolide

Solvent	Solubility	Reference(s)
Methanol	Soluble	[5]
Ethanol	Soluble	[5]
Acetone	Soluble	[5]
Pyridine	Soluble	[5]
Dimethylformamide (DMF)	30 mg/mL	[7]
Dimethyl sulfoxide (DMSO)	30 mg/mL, 96 mg/mL	[2][7]
Chloroform	Slightly soluble	[5]
Water	Slightly soluble	[5]
Ether	Insoluble	[5]
Petroleum Ether	Insoluble	[5]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[7]



Table 3: Spectroscopic Data for Neoandrographolide

Spectroscopic Technique	- Key Data	Reference(s)
UV-Visible Spectroscopy	No significant absorption in the UV-visible region.	[8]
Fourier-Transform Infrared (FTIR) Spectroscopy	Stretching for –OH (3427.58 cm ⁻¹), sp ³ -CH, lactone, and α , β -unsaturated ester.	[8]
¹ H and ¹³ C Nuclear Magnetic Resonance (NMR)	Data confirms a 26-carbon structure.	[8]
Liquid Chromatography-Mass Spectrometry (LC-MS)	Precursor Ion [M+NH4] ⁺ at m/z 498.3041.	[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols for the isolation, characterization, and quantification of **neoandrographolide**.

Extraction and Isolation of Neoandrographolide from Andrographis paniculata

This protocol describes a general procedure for the extraction and isolation of **neoandrographolide**.[9][10]

- Preparation of Plant Material: Air-dry the leaves of Andrographis paniculata in the shade and then grind them into a coarse powder.
- Extraction:
 - Soxhlet Extraction: Extract the powdered plant material with methanol for approximately
 12 hours.[11]
 - Cold Maceration: Alternatively, macerate the plant powder in a 1:1 mixture of dichloromethane and methanol.[9]

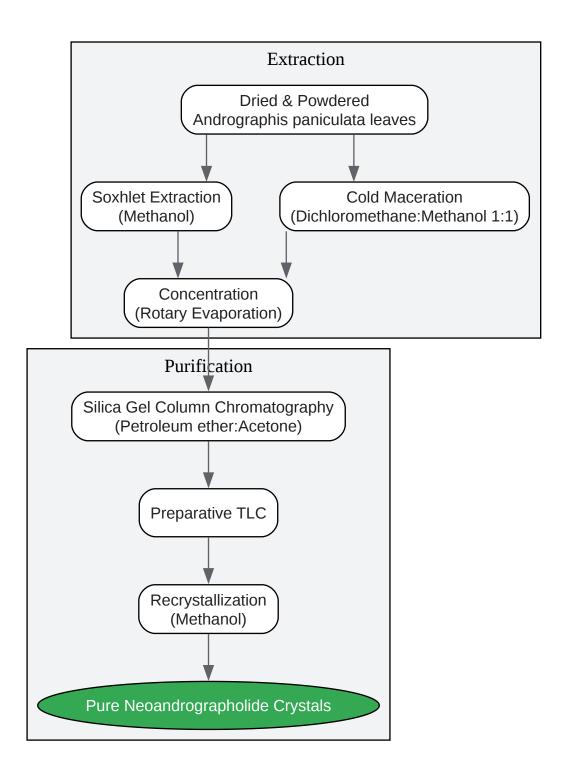
Foundational & Exploratory





- Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
- Purification by Column Chromatography:
 - o Pack a silica gel column.
 - Apply the crude extract to the top of the column.
 - Elute the column with a suitable solvent system, such as petroleum ether/acetone (7:3), to separate the different components.[3]
- Further Purification by Thin-Layer Chromatography (TLC):
 - Perform preparative TLC on the fractions containing **neoandrographolide**.
 - A characteristic yellow band corresponding to **neoandrographolide** can be observed with an Rf value of approximately 0.88 in pure ethanol.[8]
- Recrystallization: Recrystallize the isolated **neoandrographolide** from a suitable solvent like methanol to obtain pure crystals.





Click to download full resolution via product page

Figure 1. Experimental workflow for the extraction and purification of **neoandrographolide**.

Characterization of Neoandrographolide



The following techniques are used to confirm the identity and purity of the isolated **neoandrographolide**.[8]

- Melting Point Determination: Use a melting point apparatus to determine the temperature at which the crystalline solid transitions to a liquid.
- UV-Visible Spectroscopy: Dissolve the isolated compound in ethanol (1 mg/mL) and scan for maximum absorption in the UV-visible region (190-1000 nm).
- Fourier-Transform Infrared (FTIR) Spectroscopy: Prepare a KBr disc containing approximately 5% of the sample and obtain the IR transmission spectrum from 400 to 4000 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent and acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure.
- Mass Spectrometry (MS): Analyze the sample using techniques like LC-MS to determine the molecular weight and fragmentation pattern.

Quantification of Neoandrographolide by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated RP-HPLC method for the quantification of **neoandrographolide**.[5]

- Chromatographic System:
 - HPLC System: Shimadzu L20AD or equivalent.
 - o Column: Phenomenex-Luna RP-C18 column.
 - Mobile Phase: Acetonitrile and water in a ratio of 30:70 (v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at 210 nm.
 - Injection Volume: 10 μL.

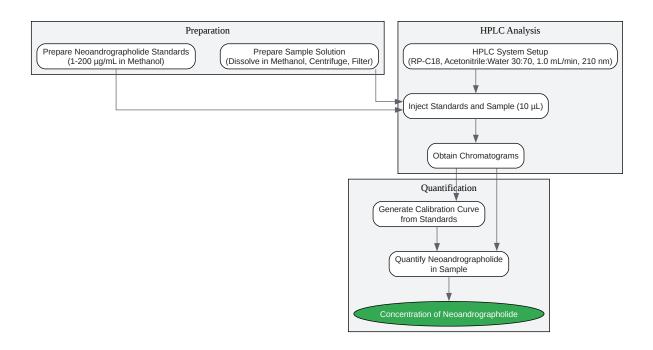
Foundational & Exploratory





- Standard Preparation: Prepare a stock solution of neoandrographolide standard in methanol and create a series of dilutions to generate a calibration curve (e.g., 1-200 μg/mL).
- Sample Preparation: Dissolve the A. paniculata extract or isolated compound in methanol, centrifuge, and filter through a 0.2 µm membrane before injection.
- Analysis: Inject the standard solutions and the sample solution into the HPLC system. The
 retention time for neoandrographolide is approximately 26.7 ± 0.5 minutes under these
 conditions.
- Quantification: Determine the concentration of **neoandrographolide** in the sample by comparing its peak area to the calibration curve generated from the standard solutions.





Click to download full resolution via product page

Figure 2. Workflow for the quantification of neoandrographolide using HPLC.

Biological Activity and Signaling Pathways

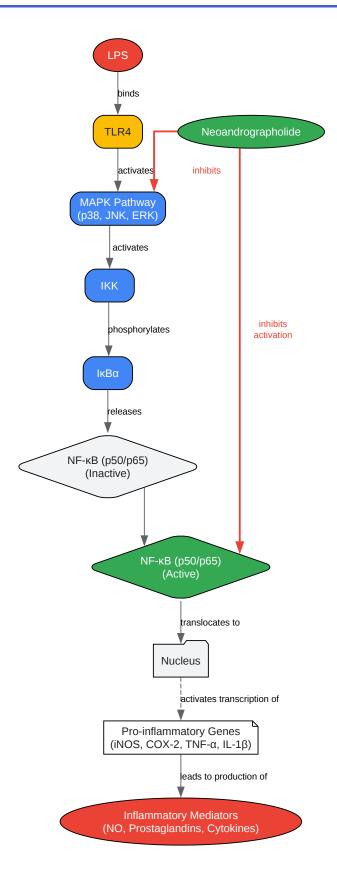
Neoandrographolide exhibits significant anti-inflammatory properties by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[9][12]



Inhibition of the MAPK/NF-kB Signaling Pathway

In response to inflammatory stimuli such as lipopolysaccharide (LPS), a cascade of intracellular signaling events is initiated. **Neoandrographolide** has been shown to interfere with this cascade. Specifically, it can inhibit the phosphorylation of p38 MAPK, but its effects on JNK and ERK1/2 can vary depending on the cell type and stimulus.[9][12] The inhibition of the MAPK pathway, particularly p38, can lead to the downstream suppression of NF-κB activation. By preventing the activation of NF-κB, **neoandrographolide** inhibits the transcription of proinflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.





Click to download full resolution via product page

Figure 3. Inhibition of the MAPK/NF-κB signaling pathway by **neoandrographolide**.



Conclusion

Neoandrographolide is a promising natural compound with well-defined physical and chemical properties and significant anti-inflammatory activity. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals. Further investigation into its mechanisms of action and optimization of its therapeutic potential are warranted to harness its full benefits in a clinical setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CHP1002, a novel andrographolide derivative, inhibits pro-inflammatory inducible nitric oxide synthase and cyclooxygenase-2 expressions in RAW264.7 macrophages via upregulation of heme oxygenase-1 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-kB/MAPK Signaling Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. Andrographolide Inhibits Nuclear Factor-κB Activation through JNK-Akt-p65 Signaling Cascade in Tumor Necrosis Factor-α-Stimulated Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. Phytochemical andrographolide modulates NF-kB and JNK in human neuroblastoma SH-SY5Y cells, a cell model for Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docsdrive.com [docsdrive.com]
- 9. tmrjournals.com [tmrjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. phytojournal.com [phytojournal.com]



- 12. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Neoandrographolide: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678159#neoandrographolide-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com